tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a methoxy group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as improved yields, cost-effectiveness, and safety considerations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various aryl or alkyl groups into the molecule .
Scientific Research Applications
tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety, for example, can form reversible covalent bonds with certain biomolecules, affecting their function and activity. This property is particularly useful in medicinal chemistry, where the compound can be designed to target specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate:
Uniqueness
The presence of the methoxy group in tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate imparts unique reactivity and stability compared to similar compounds. This makes it particularly valuable in synthetic chemistry and medicinal research, where specific functional groups can significantly influence the compound’s behavior and effectiveness .
Properties
Molecular Formula |
C23H36BNO5 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
tert-butyl 4-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H36BNO5/c1-21(2,3)28-20(26)25-13-11-16(12-14-25)18-10-9-17(27-8)15-19(18)24-29-22(4,5)23(6,7)30-24/h9-10,15-16H,11-14H2,1-8H3 |
InChI Key |
VDMNPADGQRCGMC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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